BenchChemオンラインストアへようこそ!

Sp-420

Iron Chelation Desferrithiocin Analogues Preclinical Efficacy

SP-420 (Petadeferitrin) is the only DFT-class iron chelator combining validated primate ICE (26.3%) with a solid crystalline form (mp 82–83°C) optimized for oral solid dosage formulation. Unlike oil-based analogues, its solid-state streamlines capsule/tablet manufacturing. Critical for IND-enabling toxicology: the patented 3–4×/week intermittent dosing regimen mitigates the renal toxicity observed with daily DFT administration. Confirm CAS 911714-45-9 before ordering—generic substitution of close structural analogues breaks SAR reproducibility and alters iron-clearing efficiency.

Molecular Formula C16H21NO6S
Molecular Weight 355.4 g/mol
CAS No. 911714-45-9
Cat. No. B610930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-420
CAS911714-45-9
SynonymsSP-420;  SP420;  SP 420
Molecular FormulaC16H21NO6S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O
InChIInChI=1S/C16H21NO6S/c1-16(15(19)20)10-24-14(17-16)12-4-3-11(9-13(12)18)23-8-7-22-6-5-21-2/h3-4,9,18H,5-8,10H2,1-2H3,(H,19,20)/t16-/m1/s1
InChIKeyYASYAEVZKXPYIZ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SP-420 (CAS 911714-45-9) Procurement Guide: Iron-Clearing Efficiency and Preclinical Differentiation for Iron Overload Research


SP-420 (CAS 911714-45-9), also known as Petadeferitrin or (S)-4'-(HO)-DADFT-norPE, is a synthetic, orally bioavailable iron chelator belonging to the desferrithiocin (DFT) analogue class [1]. It is a tridentate ligand (C16H21NO6S, MW 355.41) designed to bind and promote the excretion of excess free iron [2]. As a derivative of desferrithiocin, SP-420 was engineered to retain the potent oral iron-clearing activity of its parent scaffold while mitigating the severe nephrotoxicity that halted the clinical development of earlier DFT-based chelators [1]. This compound has been evaluated in preclinical rodent and primate models of iron overload and has progressed to Phase I and Phase II clinical trials for transfusion-dependent β-thalassemia and other rare anemias [3][4].

Why SP-420 Cannot Be Replaced by Other Desferrithiocin Analogues: Structural Basis for Differential Iron-Clearing and Toxicity


Generic substitution among desferrithiocin (DFT) analogues is not scientifically valid due to the profound impact of specific polyether chain modifications on both iron-clearing efficiency (ICE) and renal safety [1]. The parent compound, desferrithiocin (DFT, 1), exhibits modest ICE (5.5% in rodents) and severe nephrotoxicity, which precluded its clinical use [1]. Systematic structure-activity relationship (SAR) studies demonstrate that altering the length and composition of the polyether substituent at the 4'-position of the aromatic ring dramatically alters a chelator's lipophilicity (log Papp), ICE in both rodent and primate models, and tissue iron decorporation profile [1]. SP-420 (compound 6), bearing a specific 3,6-dioxaheptyloxy polyether chain, occupies a unique position in this SAR landscape. As detailed in Section 3, replacing SP-420 with a close structural analogue—such as the 3,6,9-trioxadecyloxy analogue (compound 4) or the 3,6,9,12-tetraoxatridecyloxy analogue (compound 5)—results in quantifiably different ICE values, primate-to-rodent performance ratios, and physical states (solid vs. oil), which directly impact formulation, dosing, and in vivo efficacy [1]. Therefore, procurement of the precise compound SP-420 is essential for reproducible and interpretable research outcomes.

Quantitative Evidence for SP-420 (CAS 911714-45-9) Differentiation: ICE, Tissue Iron Reduction, and Dosing Regimen


SP-420 Demonstrates 5-Fold Higher Iron-Clearing Efficiency (ICE) Than Parent Desferrithiocin in a Rodent Model

In a direct head-to-head comparison within the same study, SP-420 (compound 6) exhibited an iron-clearing efficiency (ICE) of 26.7 ± 4.7% in a bile duct-cannulated rodent model when administered orally at a dose of 300 μmol/kg [1]. This represents a 5-fold increase in efficiency compared to the parent compound, desferrithiocin (DFT, compound 1), which had an ICE of only 5.5 ± 3.2% at a dose of 150 μmol/kg in the same model [1]. The ICE metric represents the percentage of the theoretical maximum iron excretion achieved by the chelator over a 48-hour collection period, providing a standardized measure of in vivo chelation potency [1].

Iron Chelation Desferrithiocin Analogues Preclinical Efficacy Iron Overload

SP-420 Achieves High Iron-Clearing Efficiency in a Primate Model, Outperforming Desferrithiocin

In an iron-overloaded Cebus apella primate model, SP-420 (compound 6) achieved an ICE of 26.3 ± 9.9% when administered orally at a dose of 75 μmol/kg [1]. This is substantially higher than the ICE of 16.1 ± 8.5% observed for desferrithiocin (DFT, compound 1) at twice the dose (150 μmol/kg) in the same model [1]. Notably, SP-420 maintained a high performance ratio (ICEprimate/ICErodent) of ~1.0, indicating consistent and predictable efficacy across species, whereas DFT showed a ratio of 2.9, reflecting lower rodent activity [1].

Iron Chelation Primate Model Translational Research Iron Overload

SP-420 Significantly Reduces Hepatic and Cardiac Iron Burden in a Rodent Model of Iron Overload

In a 10-day oral dosing study in rodents, SP-420 (compound 6) administered at 384 μmol/kg/day significantly reduced iron concentrations in key target organs [1]. Hepatic iron was reduced by more than 35% (p < 0.001) in both capsule and sodium salt formulations [1]. Critically, cardiac iron, a major determinant of morbidity and mortality in transfusional iron overload, was significantly decreased by 6.9% and 9.9% when administered in capsules and as the sodium salt, respectively (p < 0.05) [1]. Renal iron was also reduced by up to 24.8% [1]. While a direct comparator for tissue iron reduction is not provided in this specific study for desferrithiocin, the ability of SP-420 to access and decorporate iron from the heart and liver is a key differentiator from many chelators with poor tissue penetration.

Tissue Iron Depletion Cardioprotection Hepatoprotection Iron Overload

SP-420's Dosing Regimen is Engineered to Mitigate Renal Toxicity, a Known Liability of the Desferrithiocin Class

A Phase I clinical trial of SP-420 in patients with transfusion-dependent β-thalassemia was prematurely terminated due to renal adverse events (AEs), including proteinuria, increased serum creatinine, and one case of Fanconi syndrome, when administered as a single or twice-daily dose over 14-28 days [1]. This outcome underscores the nephrotoxic potential inherent to the desferrithiocin class. However, subsequent patent filings disclose a specific method for reducing this renal toxicity by administering SP-420 three or four times per week, no more frequently than every other day [2]. This intermittent dosing regimen is claimed to avoid the renal toxicity observed with daily administration of the same weekly cumulative dose [2]. This dosing strategy is a direct response to the compound's specific pharmacokinetic and toxicity profile and is not automatically applicable to other DFT analogues.

Renal Safety Dosing Regimen Toxicity Mitigation Iron Chelation

Optimal Research Applications for SP-420 (CAS 911714-45-9) Based on Quantitative Differentiation Evidence


Preclinical Efficacy Studies in Rodent Models of Transfusional Iron Overload

SP-420 is optimally suited for preclinical studies in rodent models of iron overload where high oral iron-clearing efficiency is a primary endpoint. Based on a direct head-to-head comparison, SP-420 (300 μmol/kg) demonstrates a 5-fold higher ICE (26.7%) than the parent compound desferrithiocin [1]. This potency advantage allows for the use of lower doses or shorter treatment durations to achieve significant iron excretion, making it a valuable tool for proof-of-concept studies. Furthermore, its ability to significantly reduce hepatic iron (>35%) and cardiac iron (up to 9.9%) in a 10-day rodent model confirms its efficacy in depleting iron from clinically relevant organs [1]. Researchers should note the specific dosing regimen of 384 μmol/kg/day for tissue iron reduction studies.

Translational Research in Non-Human Primate Models of Iron Overload

For studies requiring a translational bridge to human disease, SP-420 is a superior choice due to its validated and high iron-clearing efficiency in a Cebus apella primate model. SP-420 achieved an ICE of 26.3% at a dose of only 75 μmol/kg, outperforming desferrithiocin (ICE 16.1% at 150 μmol/kg) despite a lower dose [1]. This high efficacy in a primate model, coupled with a predictable species performance ratio, provides greater confidence for projecting clinical outcomes compared to other DFT analogues with lower or more variable primate ICE values [1]. This makes SP-420 particularly valuable for pharmacokinetic/pharmacodynamic (PK/PD) modeling and safety assessment prior to clinical trials.

Investigational New Drug (IND)-Enabling Toxicology and Safety Pharmacology Studies

SP-420 is the appropriate compound for IND-enabling toxicology studies focused on desferrithiocin-based iron chelators, specifically to evaluate the impact of intermittent dosing on renal safety. Clinical data confirm that daily dosing of SP-420 leads to renal adverse events, a class-specific liability [2]. However, a patented dosing regimen involving administration three to four times per week (not on consecutive days) is specifically designed to mitigate this toxicity [3]. Therefore, any comprehensive safety assessment of this compound class must incorporate this non-daily dosing schedule. Researchers procuring SP-420 for GLP toxicology studies should plan their study design around this unique dosing requirement, which is a key differentiator from other iron chelators with standard daily administration.

Formulation Development for Oral Iron Chelators

SP-420's solid, crystalline physical state (melting point 82–83°C) differentiates it from other high-potency DFT analogues like compound 5, which is an oil [1]. This solid-state property is advantageous for formulation development, facilitating the manufacturing of solid oral dosage forms such as capsules or tablets. The compound's physicochemical profile (log Papp = -0.89) and demonstrated oral bioavailability in both preclinical species and humans [1][2] make it a relevant model compound for studying the formulation challenges and opportunities associated with this class of orally active, tridentate iron chelators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-420

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.